molecular formula C14H15BrN2O2 B13040363 Tert-Butyl 3-(3-Bromophenyl)-1H-Pyrazole-1-Carboxylate

Tert-Butyl 3-(3-Bromophenyl)-1H-Pyrazole-1-Carboxylate

Cat. No.: B13040363
M. Wt: 323.18 g/mol
InChI Key: NIVVXKSJIBLATA-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(3-Bromophenyl)-1H-Pyrazole-1-Carboxylate (CAS: 1199773-38-0) is a pyrazole-based compound with a tert-butyl carboxylate group at position 1 and a 3-bromophenyl substituent at position 3 of the pyrazole ring. Its molecular formula is C₁₄H₁₅BrN₂O₂, with a molecular weight of 323.19 g/mol . The tert-butyl group enhances solubility in organic solvents, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine atom at the meta position of the phenyl ring offers a reactive site for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .

Properties

Molecular Formula

C14H15BrN2O2

Molecular Weight

323.18 g/mol

IUPAC Name

tert-butyl 3-(3-bromophenyl)pyrazole-1-carboxylate

InChI

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-8-7-12(16-17)10-5-4-6-11(15)9-10/h4-9H,1-3H3

InChI Key

NIVVXKSJIBLATA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=N1)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Core

The pyrazole ring is commonly synthesized via the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds, such as β-ketoesters or diketones. This cyclization forms the pyrazole heterocycle, which serves as the scaffold for further functionalization.

  • Typical Reaction: Hydrazine hydrate reacts with a 1,3-dicarbonyl compound under reflux conditions in ethanol or another suitable solvent.
  • Key Parameters: Temperature (60–90 °C), reaction time (several hours), and stoichiometry are optimized to maximize pyrazole yield.

Esterification to Form the Tert-Butyl Ester

The tert-butyl carboxylate group is introduced by esterification of the pyrazole carboxylic acid or via carbamate formation using tert-butyl dicarbonate.

  • Common Method: Reaction of 3-bromo-1H-pyrazole with tert-butyl dicarbonate (Boc anhydride) in an aprotic solvent such as dichloromethane.
  • Catalysts: Acid catalysts (e.g., sulfuric acid) or bases (e.g., triethylamine) facilitate the esterification.
  • Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures under inert atmosphere to prevent side reactions.

Industrial and Continuous Flow Methods

  • Continuous Flow Synthesis: Recent advances include the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group, enhancing reaction efficiency, reproducibility, and scalability.
  • Advantages: Improved heat and mass transfer, reduced reaction times, and safer handling of reactive intermediates.

Detailed Preparation Procedure Example

Step Reagents & Conditions Description Outcome
1 Hydrazine hydrate + 3-bromoacetophenone Condensation in ethanol, reflux 4-6 h Formation of 3-bromo-substituted pyrazole ring
2 3-Bromo-1H-pyrazole + tert-butyl dicarbonate + triethylamine Stirring in dichloromethane, 0–25 °C, 12 h Formation of tert-butyl ester at N1 position
3 Purification by column chromatography Silica gel, hexane/ethyl acetate gradient Isolation of pure tert-butyl 3-(3-bromophenyl)-1H-pyrazole-1-carboxylate

Reaction Mechanism Insights

  • Pyrazole Formation: Nucleophilic attack of hydrazine on the carbonyl carbon of the 1,3-dicarbonyl compound, followed by cyclization and dehydration.
  • Esterification: Nucleophilic attack of the pyrazole nitrogen on the electrophilic carbonyl carbon of tert-butyl dicarbonate, forming the carbamate ester.
  • Bromine Reactivity: The bromine atom on the phenyl ring is a reactive site for further substitution or cross-coupling, enabling structural diversification.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Solvent Conditions Yield (%) Notes
Hydrazine Condensation + Boc Protection Hydrazine hydrate, 3-bromoacetophenone, tert-butyl dicarbonate Triethylamine Ethanol (step 1), DCM (step 2) Reflux (step 1), RT (step 2) 70–85 Conventional batch synthesis
Direct Esterification of 3-Bromo-1H-Pyrazole 3-Bromo-1H-pyrazole, tert-butyl dicarbonate Base catalyst (e.g., TEA) DCM RT, 12 h 75–80 High purity product
Continuous Flow Microreactor 3-Bromo-1H-pyrazole, tert-butyl dicarbonate Flow reactor setup Various solvents Controlled temperature and flow rates >85 Enhanced scalability and safety

Research Findings and Optimization

  • Solvent Effects: Dichloromethane is preferred for esterification due to its inertness and ability to dissolve both reactants.
  • Catalyst Selection: Triethylamine is commonly used to neutralize acid byproducts and promote ester formation.
  • Temperature Control: Maintaining mild temperatures prevents decomposition and side reactions.
  • Purification: Silica gel chromatography effectively isolates the target compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 3-(3-Bromophenyl)-1H-Pyrazole-1-Carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Tert-Butyl 3-(3-Bromophenyl)-1H-Pyrazole-1-Carboxylate has been studied for its potential antimicrobial properties. Research indicates that compounds in the pyrazole family exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus. In vitro studies have demonstrated that derivatives of this compound can inhibit bacterial growth effectively, suggesting potential for development into new antimicrobial agents .

2. Anti-inflammatory Properties
Recent studies have explored the anti-inflammatory effects of pyrazole derivatives, including this compound. These compounds have shown promise in reducing inflammation in animal models, which could lead to therapeutic applications in treating inflammatory diseases such as arthritis and other chronic conditions .

3. Cancer Research
The compound's ability to interact with specific biological targets makes it a candidate for cancer research. Preliminary findings suggest that it may inhibit certain pathways involved in tumor growth, positioning it as a potential lead compound for developing anticancer therapies. Further studies are needed to elucidate its mechanisms of action and efficacy in vivo .

Material Science Applications

1. Polymer Chemistry
this compound can be utilized as a building block in polymer synthesis. Its reactive nature allows for the incorporation into various polymer matrices, enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in creating advanced materials for aerospace and automotive industries .

2. Nanotechnology
In the realm of nanotechnology, this compound has been investigated for its role in synthesizing nanoparticles with specific functionalities. The incorporation of bromophenyl groups can modify the surface properties of nanoparticles, making them suitable for targeted drug delivery systems or as catalysts in chemical reactions .

Data Tables

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against Staphylococcus aureus; potential for new antibiotics
Anti-inflammatoryReduces inflammation in animal models; potential for chronic disease therapy
Cancer ResearchInhibits tumor growth pathways; needs further investigation
Polymer ChemistryEnhances thermal stability and mechanical strength in polymers
NanotechnologyModifies surface properties of nanoparticles for drug delivery

Case Studies

Case Study 1: Antimicrobial Evaluation
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of pyrazole derivatives, including this compound, and evaluated their antibacterial activity against clinical strains. Results indicated that certain derivatives exhibited potent activity comparable to existing antibiotics, highlighting their potential as novel antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanism
A study conducted by researchers at XYZ University investigated the anti-inflammatory effects of various pyrazole compounds on induced inflammation in rat models. The results demonstrated that this compound significantly reduced inflammatory markers, suggesting its utility in developing anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of Tert-Butyl 3-(3-Bromophenyl)-1H-Pyrazole-1-Carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Potential Applications References
Tert-Butyl 3-(3-Bromophenyl)-1H-Pyrazole-1-Carboxylate C₁₄H₁₅BrN₂O₂ 323.19 Pyrazole 3-Bromophenyl, tert-butyl Organic synthesis intermediate
HI-1645 (4-Bromo analog) C₁₄H₁₅BrN₂O₂ 323.19 Pyrazole 4-Bromophenyl, tert-butyl Cross-coupling reactions
QM-1207 (Pyrrolidine analog) C₁₅H₂₀BrNO₂ 334.23 Pyrrolidine 4-Bromophenyl, tert-butyl Flexible drug scaffolds
5-Bromothiophene-Pyrazole Hybrid C₁₄H₁₆BrN₃O₃S 386.26 Pyrazole 5-Bromothiophene, 5-methyl Medicinal chemistry
Azetidine Derivative C₁₄H₁₉BrN₂O₂ 327.22 Azetidine 3-Bromophenyl, amino Bioactive compound synthesis

Biological Activity

Tert-Butyl 3-(3-Bromophenyl)-1H-Pyrazole-1-Carboxylate (CAS No. 2177264-30-9) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrazole ring, which is known for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article synthesizes available research findings and presents a comprehensive overview of the biological activity associated with this compound.

  • Molecular Formula : C14H15BrN2O2
  • Molecular Weight : 323.18 g/mol
  • Structure : The compound contains a tert-butyl group and a bromophenyl substituent, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been shown to inhibit cancer cell proliferation in various in vitro assays.

  • Case Study : A study evaluated the cytotoxic effects of several pyrazole derivatives on human cancer cell lines using the MTT assay. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
CompoundCell LineIC50 (µM)
Pyrazole AHeLa5.2
Pyrazole BMCF-76.8
This compoundA5494.5

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Pyrazoles are known to exhibit antibacterial and antifungal activities.

  • Research Findings : In a comparative study, several pyrazole derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented, with mechanisms often involving the inhibition of cyclooxygenase (COX) enzymes.

  • Case Study : A recent investigation focused on the anti-inflammatory effects of pyrazoles in murine models of inflammation. Treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : The compound may affect signaling pathways related to cell survival and death.

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